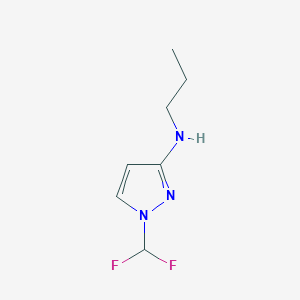
1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine is a compound that belongs to the class of difluoromethylated pyrazoles. These compounds are of significant interest in medicinal and agricultural chemistry due to their unique properties, such as enhanced metabolic stability, lipophilicity, and bioavailability . The difluoromethyl group acts as a lipophilic hydrogen bond donor, which can modulate the biological and physiological activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of pyrazoles using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of difluoromethylated pyrazoles can be achieved through continuous flow processes, which offer advantages in terms of scalability and safety . These methods often utilize fluorinated reagents and catalysts to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can produce various difluoromethylated derivatives .
Scientific Research Applications
1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals, particularly as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-N-propyl-1H-pyrazol-3-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-N-methyl-1H-pyrazol-3-amine: Similar but with a methyl group instead of a propyl group.
Uniqueness
1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine is unique due to its specific combination of the difluoromethyl group and the propyl group, which provides a balance of lipophilicity and hydrogen bonding ability. This makes it particularly effective in certain biological and industrial applications .
Biological Activity
1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.
The molecular formula of this compound is C11H15F2N5, with a molecular weight of approximately 255.27 g/mol. The compound features a difluoromethyl group which enhances its binding affinity to biological targets, making it a candidate for drug development.
The mechanism of action involves the interaction of the difluoromethyl group with specific enzymes or receptors, modulating their activities. The pyrazole ring contributes to the compound's stability and bioavailability. Notably, it has been shown to inhibit succinate dehydrogenase activity, which is crucial for cellular respiration in fungi, indicating its potential as an antifungal agent.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, preliminary studies suggest its effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .
Enzyme Inhibition
The compound has been identified as an enzyme inhibitor, particularly in metabolic pathways related to fungal growth. Its inhibitory effects on specific enzymes suggest potential applications in treating fungal infections and possibly other diseases where enzyme modulation is beneficial .
Case Studies
- Antifungal Activity : A study evaluated the effectiveness of this compound against Botrytis cinerea, a common plant pathogen. The results indicated that the compound significantly inhibited fungal growth, suggesting its utility in agricultural applications as a fungicide .
- Antiproliferative Effects : In vitro studies on cancer cell lines showed that derivatives of pyrazole compounds exhibit varying degrees of antiproliferative activity. Specifically, compounds similar to this compound demonstrated selective toxicity towards cancer cells while sparing normal cells .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C7H11F2N3 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C7H11F2N3/c1-2-4-10-6-3-5-12(11-6)7(8)9/h3,5,7H,2,4H2,1H3,(H,10,11) |
InChI Key |
UUTSUPDFIXNRID-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN(C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















